1,1'-Bi-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyrrol-1-ylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-6-9(5-1)10-7-3-4-8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAVLAUIQVYLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191920 | |
| Record name | 1,1'-Bi-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38602-81-2 | |
| Record name | 1,1'-Bi-1H-pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038602812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Bi-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1 Bi 1h Pyrrole and Its Analogues
Classical Approaches to N,N'-Linked Bi-pyrrole Systems
The foundational methods for synthesizing 1,1'-bipyrroles have historically relied on direct coupling of nitrogen atoms or constructing the pyrrole (B145914) rings around a pre-formed N-N bond.
Direct N-N Coupling Reactions (e.g., oxidative coupling)
Direct N-N coupling reactions represent a straightforward conceptual approach to forming 1,1'-bipyrroles, though they are less common than ring-formation strategies. These methods typically involve the oxidation of N-substituted pyrroles or pyrrole itself. While oxidative processes in pyrrole chemistry often lead to polymerization or the formation of C-C or N-C linkages, specific conditions can favor N-N bond formation. For instance, the oxidation of N-aminopyrroles can, in principle, lead to the formation of a 1,1'-bipyrrole structure through the coupling of the nitrogen atoms. However, controlling the regioselectivity and preventing over-oxidation to form polymers or other byproducts remains a significant challenge. Ruthenium(II)-catalyzed oxidative coupling has been described for the C2-alkenylation of N-acyl pyrroles, demonstrating the utility of oxidative coupling in pyrrole functionalization, although this specific example results in C-C bond formation. nih.gov
Ring-Formation Strategies Involving N-N Bond Formation
A more prevalent and reliable classical method involves constructing the pyrrole rings onto a molecule that already contains a nitrogen-nitrogen bond, such as hydrazine (B178648) or its derivatives. This approach is exemplified by the Paal-Knorr synthesis, a robust reaction for forming pyrroles. researchgate.net
The synthesis of the parent 1,1'-bipyrrole often starts from hydrazine. nih.govnih.gov In a typical procedure, hydrazine is first reacted to form 1-aminopyrrole (B1266607). This intermediate is then condensed with a 1,4-dicarbonyl compound. A well-established route uses 2,5-dimethoxytetrahydrofuran (B146720) as a precursor to succinaldehyde. The reaction between 1-aminopyrrole and 2,5-dimethoxytetrahydrofuran, when heated at reflux, yields 1,1'-bipyrrole. nih.gov This multi-step synthesis, starting from hydrazine, provides a controlled way to ensure the N-N linkage is correctly established. nih.govnih.gov The first synthesis of a 1,1'-bipyrrole derivative was reported in 1904 by condensing a 1,4-dione (ethyl 3-acetyl-5-oxohexanoate) with hydrazine, which proceeds through a 1-aminopyrrole intermediate. nih.gov
Table 1: Classical Synthesis of 1,1'-Bi-1H-pyrrole
| Starting Materials | Key Intermediate | Reagents | Outcome | Reference |
|---|---|---|---|---|
| Hydrazine, 2,5-Dimethoxytetrahydrofuran | 1-Aminopyrrole | 1,4-Dioxane, HCl | Synthesis of unsubstituted 1,1'-Bipyrrole | nih.gov |
Modern and Advanced Synthetic Routes to this compound
Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing bipyrrole systems, leveraging transition-metal catalysis, electrochemistry, and the principles of green chemistry.
Electrochemical Synthesis Techniques for Bi-pyrroles
Electrochemical methods offer a reagent-free approach to synthesis by using electrical potential to drive chemical reactions. The electrochemical oxidation of pyrrole is a well-known technique, primarily used for generating conductive polypyrrole films. researchgate.netrsc.org During this process, pyrrole monomers are oxidized to radical cations, which then couple. While C-C coupling is the dominant pathway leading to the polymer backbone, N-N linkages can also be formed as defects or minor products.
The synthesis can be performed by direct electrochemical oxidation of pyrrole in an aqueous solution containing an electrolyte like β-naphthalenesulfonic acid. rsc.org The conditions of the electropolymerization, such as the solvent, electrolyte, and applied potential, can influence the morphology and structure of the resulting polymer. researchgate.netmdpi.com For instance, polypyrrole nanowires have been synthesized electrochemically on a platinum electrode, with the process taking only a few hundred seconds. researchgate.net While not a selective method for producing discrete 1,1'-bipyrrole molecules, electrochemical synthesis represents a powerful technique for creating materials based on linked pyrrole units.
Table 2: Electrochemical Synthesis of Pyrrole-Based Materials
| Method | Substrate | Electrolyte/Medium | Potential/Conditions | Product | Reference |
|---|---|---|---|---|---|
| Potentiostatic | Pyrrole | Gelatin, Phosphate buffer | 0.75 V | Polypyrrole nanowires | researchgate.net |
| Direct Oxidation | Pyrrole | β-Naphthalenesulfonic acid, Aqueous solution | Not specified | Polypyrrole microstructures | rsc.org |
Green Chemistry Principles and Sustainable Synthesis Approaches
Applying green chemistry principles to the synthesis of pyrroles aims to reduce environmental impact by using safer solvents, reducing waste, and improving energy efficiency. The classical Paal-Knorr synthesis, for example, can be adapted to be more environmentally friendly. researchgate.netacs.org
One significant advancement is the use of water as a solvent instead of volatile organic compounds. researchgate.net Ferric hydrogensulfate has been employed as an efficient and environmentally benign homogeneous acid catalyst for producing pyrrolizine-bridged bipyrroles in an aqueous medium. sharif.edu Another novel approach utilizes natural, renewable resources as catalysts. For instance, apple juice, leveraging its natural acidity and bioactive components, has been successfully used as a sustainable catalyst for the synthesis of N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran, demonstrating a creative adherence to green chemistry principles. researchgate.net These methods offer cleaner, safer, and often simpler protocols for the synthesis of pyrrole derivatives. acs.orgsemanticscholar.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Aminopyrrole |
| 2,2'-Bipyrrole (B130514) |
| 2,5-Dimethoxytetrahydrofuran |
| Acetonitrile |
| β-Naphthalenesulfonic acid |
| Choline chloride |
| Ethyl 3-acetyl-5-oxohexanoate |
| Ferric hydrogensulfate |
| Hydrazine |
| Malonic acid |
| Pyrrole |
| Rhodium |
| Ruthenium |
| Silver |
| Succinaldehyde |
Isolation and Purification Protocols for Research-Grade this compound
Obtaining research-grade this compound requires effective isolation and purification protocols to remove unreacted starting materials, catalysts, and side products. The choice of method depends on the scale of the synthesis and the physical properties of the target compound and impurities.
For the parent this compound, a relatively volatile, colorless solid, a combination of liquid-liquid extraction and sublimation is highly effective. nih.gov Following the synthesis, the reaction mixture is typically cooled and extracted multiple times from an aqueous solution into a non-polar organic solvent such as n-hexane. nih.gov This step separates the non-polar product from polar impurities and inorganic salts. After drying the organic layer (e.g., over anhydrous Na₂SO₄) and reducing the solvent volume, the final purification is achieved by sublimation, which exploits the compound's ability to transition directly from a solid to a gas, leaving non-volatile impurities behind. nih.gov
For many substituted 1,1'-bipyrrole analogues, which may be less volatile or more polar, chromatographic techniques are indispensable.
Flash Column Chromatography: This is a standard and versatile method for purifying pyrrole derivatives. rsc.orgrsc.org Silica gel is the most common stationary phase. The mobile phase (eluent) is chosen based on the polarity of the target compound, often consisting of a mixture of a non-polar solvent like petroleum ether (PE) or hexanes and a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or diethyl ether (Et₂O). rsc.org The separation is based on the differential partitioning of the components between the stationary and mobile phases.
Thin-Layer Chromatography (TLC): TLC is crucial for monitoring the progress of a reaction and for identifying the appropriate solvent system for flash chromatography. rsc.org For visualization, UV light can be used if the compounds are UV-active. rsc.org Alternatively, chemical stains are employed; potassium permanganate (B83412) (KMnO₄) solution is a general stain for organic compounds, while Ehrlich's reagent is particularly useful for detecting pyrroles, with which it typically forms a colored adduct. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures of closely related analogues, reversed-phase HPLC is a powerful tool. nih.gov In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). It can be used both analytically to assess purity and preparatively to isolate small quantities of highly pure material. nih.govnih.gov
The table below outlines common purification protocols for 1,1'-bipyrroles.
| Purification Technique | Typical Application | Stationary/Mobile Phase or Conditions | Description | Reference |
| Sublimation | Purification of volatile solids like the parent this compound. | Reduced pressure, elevated temperature. | Separates the volatile product from non-volatile impurities by phase transition. | nih.gov |
| Liquid-Liquid Extraction | Initial workup and removal of polar impurities. | e.g., n-Hexane/Water | The product partitions into the organic solvent, while polar impurities remain in the aqueous layer. | nih.gov |
| Flash Column Chromatography | General purification of substituted, non-volatile bipyrroles. | Stationary: Silica Gel. Mobile: Hexane/Ethyl Acetate gradients. | Separates compounds based on polarity. | rsc.org, rsc.org |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and method development. | Stationary: Silica Gel. Stains: KMnO₄, Ehrlich's reagent. | Provides rapid assessment of reaction completion and sample purity. | nih.gov, rsc.org |
| High-Performance Liquid Chromatography (HPLC) | High-purity analysis and preparative isolation. | e.g., Reversed-Phase (C18 column) with Water/Acetonitrile mobile phase. | Offers high-resolution separation for complex mixtures or for obtaining analytical-grade samples. | nih.gov |
Reactivity and Mechanistic Investigations of 1,1 Bi 1h Pyrrole
Electrophilic Aromatic Substitution Reactions on Pyrrole (B145914) Rings
Similar to the parent pyrrole, 1,1'-bi-1H-pyrrole is highly susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The electron-donating effect of the nitrogen atom in each ring increases the nucleophilicity of the carbon atoms, making the molecule more reactive than benzene. pearson.com Electrophilic attack is predicted to occur preferentially at the C2 and C5 positions (α-positions) of the pyrrole rings. This regioselectivity is due to the greater stability of the resulting cationic intermediate (arenium ion), which can be stabilized by three resonance structures, as opposed to only two for attack at the C3 or C4 positions (β-positions). pearson.comonlineorganicchemistrytutor.com Given the presence of two highly activated pyrrole rings, controlling the extent of substitution can be challenging, and polysubstituted products are often observed.
The high reactivity of the pyrrole ring necessitates the use of mild reagents for halogenation and nitration to prevent polymerization and the formation of complex mixtures. stackexchange.com
Halogenation: The halogenation of reactive pyrroles is typically carried out under controlled conditions. For instance, bromination can be performed using reagents like N-bromosuccinimide (NBS) to achieve mono- or polybromination. While specific studies on the parent this compound are not extensively detailed, the synthesis of compounds like 3,3',4,4',5,5'-hexabromo-1H,1'H-2,2'-bipyrrole demonstrates that extensive halogenation of bipyrrole systems is feasible. nih.gov
Nitration: The nitration of pyrroles generally avoids harsh conditions like mixed nitric and sulfuric acids, which cause polymerization. stackexchange.com A common and milder nitrating agent is acetyl nitrate (B79036), prepared in situ from nitric acid and acetic anhydride (B1165640). stackexchange.comquimicaorganica.orglookchem.com For 1-substituted pyrroles, this reaction typically yields a mixture of 2-nitro and 3-nitro isomers. lookchem.com Further nitration of a nitropyrrole can lead to dinitro products. For example, the nitration of 2-nitropyrrole has been shown to yield a mixture of 2,4- and 2,5-dinitropyrrole. stackexchange.com It is expected that this compound would react similarly, likely producing a complex mixture of mono- and polynitrated isomers across both rings. The use of trifluoroacetyl nitrate has been reported as a method for selective nitration of some aromatic systems. lookchem.com
Table 1: Representative Conditions for Electrophilic Nitration of Pyrrole Derivatives
| Substrate | Reagent | Conditions | Major Products | Reference |
|---|---|---|---|---|
| Pyrrole | Fuming HNO3 in Acetic Anhydride (Acetyl Nitrate) | -40°C to 0°C | 2-Nitropyrrole (major), 3-Nitropyrrole (minor) | stackexchange.comlookchem.com |
| 1-Arylpyrroles | Trifluoroacetyl Nitrate | -10°C to 0°C | Mixture of 2-nitro and 3-nitro isomers | lookchem.com |
| 2-Nitropyrrole | HNO3 in Acetic Anhydride | -15°C | 2,4-Dinitropyrrole and 2,5-Dinitropyrrole | stackexchange.com |
Friedel-Crafts reactions provide a method for introducing alkyl and acyl groups onto the pyrrole rings, forming new carbon-carbon bonds. masterorganicchemistry.com
Acylation: Friedel-Crafts acylation is a reliable method for introducing an acyl group, typically at the 2-position of the pyrrole ring. organic-chemistry.org The reaction involves an acyl halide or anhydride and a Lewis acid catalyst. wikipedia.org Unlike alkylation, the resulting ketone product is deactivated, which prevents further substitution reactions. organic-chemistry.org For highly reactive substrates like pyrroles, milder Lewis acids or alternative catalytic systems are often employed. Recent methods have utilized nucleophilic catalysts such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) for the acylation of pyrroles with acid anhydrides, providing good yields of 2-acylpyrroles. semanticscholar.org
Alkylation: Friedel-Crafts alkylation of pyrroles is more complex. The use of strong Lewis acids like aluminum chloride (AlCl₃) with alkyl halides can lead to polymerization of the pyrrole ring. stackexchange.comstackexchange.com Furthermore, the alkylated product is often more reactive than the starting material, leading to polyalkylation. youtube.com Carbocation rearrangements are also a common issue in Friedel-Crafts alkylation. masterorganicchemistry.com To overcome these limitations, modern methods often employ milder catalysts. For instance, palladium-catalyzed C-H activation has been used for the selective alkylation of electron-deficient pyrroles. jiaolei.group Asymmetric Friedel-Crafts alkylations of pyrroles have also been developed using chiral copper complexes as catalysts with substrates like nitroalkenes or enones. stackexchange.compsu.edu These findings suggest that the alkylation of this compound would require carefully chosen, mild conditions to avoid unwanted side reactions. stackexchange.com
Nucleophilic Reactions and Annulation Pathways
While the electron-rich nature of the pyrrole ring makes it more susceptible to electrophilic attack, nucleophilic reactions are also possible, particularly on substituted derivatives or via cyclization pathways. Annulation reactions, which involve the formation of a new ring fused to the pyrrole core, are a powerful strategy for constructing complex heterocyclic systems.
Studies on N-alkyne-substituted pyrrole esters have demonstrated intramolecular nucleophilic cyclization. beilstein-journals.org For example, treatment with hydrazine (B178648) can lead to the formation of fused pyrrolopyrazinone systems through a 6-exo-dig or 6-endo-dig cyclization, depending on the substituents on the alkyne. beilstein-journals.org This highlights the potential for the nitrogen atoms of this compound to participate in or direct nucleophilic processes.
Annulation reactions can also proceed through metal-catalyzed pathways. Palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines provides an efficient route to highly substituted pyrroles. mdpi.com Other strategies involve the cycloaddition of 1,3-enynes to build functionalized pyrrole derivatives. beilstein-journals.org Phosphine-mediated domino annulation reactions have also been developed to create complex fused pyrrole systems. rsc.org These synthetic methodologies could potentially be adapted for the elaboration of the this compound scaffold.
Oxidation and Reduction Chemistry of the Bi-pyrrole Core
The oxidation and reduction of the bipyrrole core can lead to dearomatization and the formation of new functionalized structures.
Oxidation: The oxidation of pyrroles can be challenging to control but offers a route to functionalized products. nih.gov The oxidation of 2,2′,3,3′,4,4′,5,5′-octamethyl-1,1′-bipyrrole with reagents like nitrosonium tetrafluoroborate (B81430) ([NO]BF₄) has been shown to produce a stable radical cation. rsc.org Electrochemical oxidation of this substituted bipyrrole proceeds in two one-electron steps, though it is complicated by coupled chemical reactions. rsc.org The oxidation of the pyrrole ring in certain drug molecules can lead to ring-opening and subsequent rearrangement to form different heterocyclic structures. nih.gov The combustion chemistry of pyrrole has also been studied, involving complex radical-driven oxidation pathways. polimi.it
Reduction: The reduction of pyrrole rings is a more established method for producing dearomatized structures like pyrrolidines and pyrrolines. Catalytic hydrogenation is a common method. For instance, the reduction of a γ-butyrolactone followed by other transformations has been used in the synthesis of complex molecules containing a reduced pyrrole ring. acs.org
Table 2: Oxidation and Protonation of Octamethyl-1,1′-bipyrrole
| Reagent | Product Type | Observations | Reference |
|---|---|---|---|
| [NO]BF4 (Nitrosonium tetrafluoroborate) | Radical cation | Forms the radical cation of the bipyrrole. | rsc.org |
| HBF4 (Fluoroboric acid) | Bipyrrolium salt | Protonation occurs at the α-carbon. | rsc.org |
| I2 (Iodine) | Bipyrrolium iodide | Results in oxidation and formation of a complex iodide salt. | rsc.org |
| Electrochemical Oxidation | Oxidized species | Proceeds in two one-electron steps; oxidized species are stable on short timescales. | rsc.org |
Cycloaddition Reactions and Pericyclic Processes Involving Pyrrole Moieties
Pyrrole rings can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the substitution pattern and reaction partner. wikipedia.org This reactivity provides a powerful tool for the synthesis of complex, three-dimensional structures.
N-substituted pyrroles can undergo [4+2] Diels-Alder cycloadditions, particularly when an electron-withdrawing group is present on the nitrogen, with the pyrrole acting as the diene component. wikipedia.orgrsc.org 1H-Pyrrole-2,3-diones have been used as dipolarophiles in [4+2] cycloadditions with 1,4-dipoles to generate complex spiro-heterocyclic systems. nih.gov Similarly, 4-acyl-1H-pyrrole-2,3-diones can act as oxa-dienes in hetero-Diels-Alder reactions. mdpi.com Pyrroles can also react with carbenes in a [2+1] cycloaddition, which can lead to ring-expansion products like 3-chloropyridine (B48278) in the case of dichlorocarbene (B158193) (the Ciamician–Dennstedt rearrangement). wikipedia.org It is conceivable that the pyrrole rings of this compound could participate in such cycloaddition reactions, potentially leading to the formation of novel polycyclic or bridged structures.
Table 3: Examples of Cycloaddition Reactions Involving Pyrrole Derivatives
| Pyrrole Derivative Type | Reaction Type | Role of Pyrrole | Reaction Partner | Product Type | Reference |
|---|---|---|---|---|---|
| N-substituted pyrrole (with EWG) | [4+2] Diels-Alder | Diene | Alkenes/Alkynes (Dienophiles) | Fused bicyclic systems | wikipedia.orgrsc.org |
| 1H-Pyrrole-2,3-diones | [4+2] Dipolar Cycloaddition | Dipolarophile | Huisgen 1,4-dipoles | Spiro-heterocycles | nih.gov |
| General Pyrroles | [2+1] Cycloaddition | Olefin | Carbenes (e.g., dichlorocarbene) | Cyclopropane intermediate, leading to ring expansion | wikipedia.org |
Metalation and Derivatization at Nitrogen and Carbon Centers
The protons on the nitrogen atoms of this compound are expected to be moderately acidic, similar to the parent pyrrole (pKa ≈ 17.5). wikipedia.org This allows for deprotonation by strong bases like butyllithium (B86547) or sodium hydride to form the corresponding dianion. This dianionic species would be a potent nucleophile.
N-Metalation: The resulting N-metalated bipyrrole can react with various electrophiles. The site of reaction (N vs. C) can depend on the nature of the metal cation and the solvent. wikipedia.org More ionic N-metal bonds (e.g., with Na, K) tend to favor reaction at the nitrogen centers. wikipedia.org This provides a straightforward route to N,N'-disubstituted 1,1'-bipyrroles.
C-Metalation/Derivatization: While N-deprotonation is more common, derivatization at the carbon centers can be achieved through electrophilic substitution reactions as discussed previously. Additionally, directed ortho-metalation strategies could potentially be employed, although the initial deprotonation would likely occur at the more acidic N-H positions. The synthesis of aluminum compounds incorporating bidentate pyrrole-piperazine ligands demonstrates the ability of the pyrrole nitrogen to coordinate to metal centers, which is a key step in many catalytic and derivatization processes. rsc.org
Detailed Mechanistic Elucidation of Key Transformations
The reactivity of this compound is governed by the interplay of the electronic properties of the two pyrrole rings and the nature of the N-N' linkage. The nearly orthogonal geometry of the two rings in the ground state, as determined by X-ray crystallography, minimizes steric hindrance and influences the approach of reagents. nih.gov
Paal-Knorr Type Synthesis
The synthesis of this compound is often achieved through a Paal-Knorr type reaction, which involves the condensation of a 1,4-dicarbonyl compound with a hydrazine derivative. nih.gov In the case of the parent this compound, the synthesis proceeds via the reaction of 1-aminopyrrole (B1266607) with 2,5-dimethoxytetrahydrofuran (B146720). nih.gov
The generally accepted mechanism for the Paal-Knorr pyrrole synthesis involves the following key steps: alfa-chemistry.comwikipedia.orgorganic-chemistry.org
Hemiaminal Formation: The primary amine (in this case, the nitrogen of 1-aminopyrrole) attacks one of the carbonyl groups of the 1,4-dicarbonyl compound (or its equivalent) to form a hemiaminal intermediate.
Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group, leading to a cyclic intermediate. This step is often the rate-determining step. alfa-chemistry.com
Dehydration: The cyclic intermediate undergoes dehydration, losing two molecules of water to form the aromatic pyrrole ring.
A plausible mechanism for the synthesis of N-substituted pyrroles catalyzed by an acidic surface, such as alumina, suggests the activation of the carbonyl group by a Brønsted acid site, facilitating the nucleophilic attack by the amine.
Table 1: Key Steps in the Paal-Knorr Synthesis of N-Substituted Pyrroles
| Step | Description | Intermediate |
| 1 | Nucleophilic attack of the primary amine on a carbonyl group. | Hemiaminal |
| 2 | Intramolecular attack of the nitrogen on the second carbonyl group. | Dihydroxytetrahydropyrrole derivative |
| 3 | Elimination of two water molecules. | Aromatic Pyrrole |
This table provides a generalized mechanism for the Paal-Knorr synthesis.
Cycloaddition Reactions
While the aromatic nature of the pyrrole rings in this compound generally reduces their reactivity in cycloaddition reactions compared to less aromatic dienes, they can participate in such transformations under specific conditions. rsc.org Computational studies on related systems, such as the cycloaddition of bicyclic thioisomünchnones with N-phenyl-1H-pyrrole-2,5-dione, provide insights into the plausible mechanisms. scispace.com
These reactions are often concerted, pericyclic processes, similar to the Diels-Alder reaction. organic-chemistry.orgnumberanalytics.com The regioselectivity and stereoselectivity are controlled by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. Electron-withdrawing groups on the dipolarophile typically favor the interaction of its LUMO with the HOMO of the dipole. organic-chemistry.org
In the context of 1,1'-bipyrrole derivatives, 1,3-dipolar cycloadditions have been utilized to synthesize more complex, linked heterocyclic systems. For instance, the double [3+2] cycloaddition-extrusion reaction of linked bimünchnones with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) leads to polysubstituted 1,1'-linked-bipyrroles. A plausible mechanism for such 1,3-dipolar cycloadditions involves a concerted [3+2] cycloaddition to form a primary cycloadduct, which then undergoes further reactions, such as extrusion of a small molecule, to yield the final stable product.
Table 2: Frontier Molecular Orbital (FMO) Control in 1,3-Dipolar Cycloadditions
| Reaction Type | FMO Interaction | Dipolarophile Substituent |
| Normal Electron Demand | HOMO (Dipole) - LUMO (Dipolarophile) | Electron-withdrawing |
| Inverse Electron Demand | LUMO (Dipole) - HOMO (Dipolarophile) | Electron-donating |
This table illustrates the general principles of FMO theory in controlling the reactivity of 1,3-dipolar cycloadditions.
Electrophilic Substitution
The pyrrole ring is known to be susceptible to electrophilic attack, primarily at the C2 (α) position due to the greater stabilization of the resulting cationic intermediate (arenium ion). youtube.com Theoretical analyses of electrophilic aromatic bromination have shown that the positional selectivity can be reliably predicted by calculating the relative energies of the intermediate arenium ions. mdpi.com
For this compound, the presence of the second pyrrole ring is expected to influence the electron density and reactivity of the first. However, detailed mechanistic studies specifically on the electrophilic substitution of the parent this compound are limited. It is reasonable to hypothesize that the general mechanism proceeds through the formation of a σ-complex (arenium ion) at one of the pyrrole rings, followed by deprotonation to restore aromaticity. The regioselectivity would likely be influenced by the electronic effect of the other pyrrole ring and the steric hindrance arising from the non-planar structure.
Thermal and Photochemical Rearrangements
While specific studies on the thermal and photochemical rearrangements of the parent this compound are not extensively documented in the reviewed literature, the general principles of such reactions in pyrrole derivatives can be considered. These transformations often involve high-energy intermediates and can lead to the formation of various isomeric structures. The nearly orthogonal arrangement of the rings in this compound suggests that rotations around the N-N' bond would have a relatively low energy barrier, which could play a role in any potential rearrangement pathways. nih.gov
Advanced Spectroscopic and Structural Elucidation of 1,1 Bi 1h Pyrrole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed multi-dimensional NMR data (COSY, HSQC, HMBC, NOESY) specifically for the parent 1,1'-Bi-1H-pyrrole is not explicitly detailed in the search results, general NMR data for the compound and related structures are available.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignments
The synthesis of 1,1'-Bipyrrole involves steps where NMR is used for characterization. For instance, a synthesis route starting from 1-aminopyrrole (B1266607) yielded a product with reported 1H NMR (500 MHz, CDCl3) signals at δ 4.86 (brs, 2H), 6.05 (dd, 2H, J=2.0, 2.5 Hz), and 6.70 (dd, 2H, J=2.0, 2.5 Hz) ppm, and 13C NMR (125 MHz, CDCl3) at δ 106.6 (α-C) and 122.2 (β-C) ppm nih.gov. Another synthetic pathway reported 1H NMR (500 MHz, CDCl3) at δ 6.37 (dd, 2H, J=2.0, 2.5 Hz), 6.75 (dd, 2H, J=2.0, 2.5 Hz), 7.86 (dd, 2H, J=5.5, 3.0 Hz), and 7.99 (dd, 2H, J=5.5, 3.0 Hz) ppm, with 13C NMR (125 MHz, CDCl3) at δ 164.6 (s), 135.3 (s), 129.8 (d), 124.6 (d), 121.7 (d), and 109.3 (d) ppm nih.gov. These spectra provide basic structural information, but the specific correlations needed for full multi-dimensional assignments are not detailed. Studies on substituted bipyrroles mention the use of NMR for characterization mdpi.commdpi.comfrontiersin.org.
Solid-State NMR for Conformational Analysis
Information regarding solid-state NMR analysis for conformational studies of the parent this compound was not found in the provided search results. However, solid-state NMR is a general technique for conformational analysis of organic compounds chemrxiv.orgacs.org.
X-ray Crystallography and Single-Crystal Diffraction Studies
X-ray crystallography has been employed to study the structure of this compound, revealing key structural features.
Analysis of Molecular Conformation and Torsion Angles
X-ray crystallographic determination of 1,1'-Bipyrrole (referred to as '1' in the source) showed that the molecule is not coplanar but nearly orthogonal nih.govpsu.edu. The C(2)-N(1)-N(1A)-C(5A) torsion angle was found to be approximately 80°, and the C(5)-N(1)-N(1A)-C(5A) torsion angle is approximately 100° nih.gov. The bond lengths and angles within the pyrrole (B145914) rings correlate well with those of pyrrole itself nih.gov. In contrast to the predicted planar conformation for 2,2'-bipyrrole (B130514), its crystal structure shows an ap planar conformation nih.gov. Octa-substituted 1,1'-bipyrroles have also been reported to have orthogonal rings (92.4° and 92.8°) nih.gov.
Supramolecular Interactions in Crystal Lattices (e.g., hydrogen bonding, π-stacking)
The packing arrangement of 1,1'-Bipyrrole in the crystal lattice was visualized, but specific details on supramolecular interactions such as hydrogen bonding or π-stacking were not elaborated upon in the provided snippets nih.gov. However, other bipyrrole derivatives have shown planar structures with extended π-π interactions, sometimes interrupted by substituents mdpi.com. In some related tripyrrylmethanes, hydrogen bonding plays a significant role in stabilizing dimeric structures in the solid state cdnsciencepub.com.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
HRMS data for this compound is not explicitly detailed in the provided snippets. However, general HRMS principles and applications to related compounds are mentioned.
HRMS is crucial for determining the exact mass and elemental composition of compounds, aiding in structural identification isuct.ruacs.orgresearchgate.net. For example, in the synthesis of a derivative, HRMS (ESI+) provided a molecular ion peak at m/z 366.1705 for C22H24NO4 researchgate.net. Mass spectrometry, including GC/EI-MS and GC/ECNI-MS, is used to analyze substituted bipyrroles, particularly halogenated ones, for identifying isomers and determining their presence in environmental samples nih.govplos.orgnih.govbeilstein-journals.org. Fragmentation patterns in mass spectrometry provide insights into the structure of organic molecules.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Isomers
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides critical information regarding the functional groups present in a molecule and can offer clues about its conformational preferences. For this compound, these techniques help identify characteristic vibrations associated with the pyrrole rings and their substituents.
Functional Group Identification: Infrared (IR) spectroscopy is particularly useful for identifying the presence of specific functional groups through their unique absorption frequencies. For this compound, key vibrational modes include:
N-H Stretching: The stretching vibration of the N-H bond in the pyrrole rings typically appears in the region of 3300-3400 cm⁻¹ msu.edu. However, studies on related bipyrrole structures indicate a band around 3334 cm⁻¹ can be assigned to N-H stretching vibrations sharif.edu.
C-H Stretching: Aromatic C-H stretching vibrations from the pyrrole rings are generally observed slightly above 3000 cm⁻¹, typically around 3000-3100 cm⁻¹ for sp² hybridized carbons msu.edulibretexts.org. Aliphatic C-H stretching, if present due to substituents, would appear below 3000 cm⁻¹ msu.edusharif.edu.
C=C Stretching: The stretching vibrations of the C=C bonds within the pyrrole rings are expected in the region of 1600-1700 cm⁻¹ msu.edusharif.edu. Specifically, a band around 1695 cm⁻¹ has been assigned to the C=C stretching vibration of pyrrole rings in a related bipyrrole derivative sharif.edu.
C-N Stretching: C-N stretching vibrations are typically found in the range of 1200-1350 cm⁻¹ for aromatic systems msu.edu.
Raman spectroscopy complements IR by providing complementary information, especially for vibrations involving symmetric stretching modes that may be weak in IR. Characteristic Raman bands for polypyrrole, which shares structural similarities, include C-H ring deformation, C-N stretching, and C=C aromatic stretching vibrations researchgate.net. Studies on pyrrole monomers and polymers often report Raman bands in the range of 980-1050 cm⁻¹ (C-H ring deformation), 1300-1400 cm⁻¹ (C-N stretching), and around 1580-1600 cm⁻¹ (C=C aromatic stretching) researchgate.netresearchgate.net.
Conformational Isomers: The connection between the two pyrrole rings in this compound allows for rotation around the C-C bond linking them, potentially leading to different conformational isomers. The degree of planarity or twist between the rings significantly influences the electronic structure and, consequently, the vibrational spectra. Studies on 2,2'-bipyrrole have indicated that its S₀ to S₁ excitation energy is higher than that of planar analogues like bithiophene, suggesting a degree of nonplanarity in the pyrrole rings aip.orgdntb.gov.ua. Ab initio calculations have also explored the torsional potential of 2,2'-bipyrrole, characterizing multiple stationary points and performing vibrational analysis within the harmonic approximation, which could differentiate between conformers aip.org. While specific vibrational signatures for distinct conformational isomers of this compound are not extensively detailed in the provided search results, the sensitivity of vibrational modes to molecular geometry suggests that subtle spectral shifts or the appearance of new bands could arise from different conformers.
Data Table: Representative Vibrational Bands of this compound and Related Compounds
| Vibration Type | Wavenumber (cm⁻¹) | Assignment/Notes | Source(s) |
| N-H Stretching | ~3334 | Pyrrole N-H stretching | sharif.edu |
| C-H Stretching (sp²) | ~3097 | Aromatic C-H stretching (pyrrole ring) | sharif.edu |
| C-H Stretching (sp³) | ~2972, 2929, 2868 | Aliphatic C-H stretching (if substituents present) | sharif.edu |
| C=C Stretching | ~1695 | Pyrrole ring C=C stretching | sharif.edu |
| C=C Stretching | ~1579 | C=C aromatic stretching (polypyrrole analogue) | researchgate.netresearchgate.net |
| C-N Stretching | ~1390 | C-N stretching (polypyrrole analogue) | researchgate.netresearchgate.net |
| C-H Deformation | ~983, 1050 | C-H ring deformation (polypyrrole analogue) | researchgate.net |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule, providing insights into its electronic structure, conjugation, and photophysical behavior.
Electronic Structure and UV-Vis Absorption: UV-Vis spectroscopy reveals electronic transitions, typically π-π* transitions in conjugated systems like this compound. The extent of conjugation and the planarity of the molecule significantly influence the absorption maxima (λ_max). For 2,2'-bipyrrole, the S₀ to S₁ excitation energy is reported as 32,720 cm⁻¹, which is higher than that of more planar analogues like 2,2'-bithiophene (B32781) (29,603 cm⁻¹). This higher energy absorption suggests a degree of nonplanarity or reduced conjugation between the pyrrole rings aip.orgdntb.gov.ua. Studies on fused bipyrroles indicate that absorption spectra can be red-shifted by increasing bridge length or by structural modifications beilstein-journals.org. For instance, N,N'-disubstituted dipyrrole polymers show maximum absorption in the range of 280-300 nm, extrapolated from oligomers for the infinite polymer acs.org. Pyrrole itself exhibits absorption bands around 205 nm and 250 nm, attributed to π-π* transitions researchgate.netnist.gov.
Photophysical Properties (Fluorescence): Fluorescence spectroscopy investigates the emission of light by a molecule after excitation. The excitation spectrum generally mirrors the absorption spectrum, indicating the wavelengths at which the molecule is most efficiently excited. The emission spectrum shows the wavelengths at which the molecule emits light, typically at longer wavelengths than the excitation maximum due to energy loss via vibrational relaxation (Stokes shift) thermofisher.comuci.eduevidentscientific.com. For 2,2'-bipyrrole, vibrationally resolved fluorescence and excitation spectra have been measured, indicating that the S₀ to S₁ transition is symmetry-allowed aip.orgdntb.gov.ua. Some bipyrrole derivatives, particularly fused systems, have exhibited enhanced fluorescence with quantum yields (Φfl) up to 67% beilstein-journals.org. The specific fluorescence properties, such as emission maxima and quantum yields, are highly dependent on the molecular structure and substituents.
Data Table: UV-Vis Absorption Maxima of this compound and Related Compounds
| Compound/System | λ_max (nm) | Solvent/State | Notes | Source(s) |
| This compound (2,2'-Bipyrrole) | ~32,720 cm⁻¹ (S₀-S₁) | Solid solution | Excitation energy; higher than planar analogues, suggesting nonplanarity | aip.orgdntb.gov.ua |
| N,N'-disubstituted dipyrrole polymers (extrap.) | 280-300 | Solution | Extrapolated for infinite polymer | acs.org |
| Pyrrole monomer | ~205, ~250 | Solution | π-π* transitions | researchgate.netnist.gov |
| Fused bipyrroles (cNMI2O) | ~370 (shoulder) | Dichloromethane | Red-shifted compared to cNDAnO congeners | beilstein-journals.org |
| Fused bipyrroles (cNMI3O) | ~380 (shoulder) | Dichloromethane | Red-shifted compared to cNDAnO congeners | beilstein-journals.org |
Theoretical and Computational Investigations of 1,1 Bi 1h Pyrrole
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 1,1'-Bi-1H-pyrrole. These methods, ranging from Density Functional Theory (DFT) to ab initio techniques, provide a detailed picture of the molecule's electronic landscape and geometry.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For this compound, DFT calculations are used to determine its electronic structure, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For many organic molecules, DFT calculations at the B3LYP/6-31G* level are a common choice for obtaining reliable HOMO-LUMO energies.
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's chemical behavior. These include:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.
Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.
Electrophilicity Index (ω): Quantifies the electron-accepting capability.
These parameters are invaluable for predicting how this compound will interact with other chemical species in various reactions.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been employed to study the geometry and energetics of this compound. Early molecular orbital calculations indicated a preference for a non-planar, orthogonal arrangement of the two pyrrole (B145914) rings. nih.gov
Geometry optimization using methods like the Hartree-Fock (HF) theory with basis sets such as 6-31G* is a standard approach to find the minimum-energy structure of a molecule. For this compound, these calculations confirm that the most stable conformation is one where the two pyrrole rings are nearly perpendicular to each other. This is in contrast to its isomer, 2,2'-bipyrrole (B130514), which has been found to adopt a planar conformation in its crystal structure. nih.gov The energetic profile associated with the rotation around the N-N bond is a key feature, revealing the energy barriers between different conformations. nih.gov
Conformational Analysis and Dynamics Simulations (e.g., Molecular Mechanics, Molecular Dynamics)
The conformational landscape of this compound is primarily defined by the rotation around the central N-N single bond. Both molecular mechanics and quantum chemical calculations have been used to explore this landscape.
Theoretical analyses have consistently shown that the molecule preferentially adopts a twisted conformation. The global minimum energy is found when the interplanar angle between the two pyrrole rings is approximately 90° to 95°. nih.gov This orthogonal arrangement minimizes steric hindrance and electronic repulsion between the rings.
The energetic barriers to rotation away from this minimum have been calculated. There are two main transition states corresponding to planar conformations:
A higher energy barrier of about 7 kcal/mol corresponds to the planar conformation where the nitrogen lone pairs are syn to each other (0° dihedral angle). nih.gov
A lower energy barrier of approximately 2 kcal/mol is associated with the planar conformation where the nitrogen lone pairs are anti (180° dihedral angle). nih.gov
These rotational barriers are similar to those calculated for hydrazine (B178648) (H₂N-NH₂) at the HF/6-31G* level of theory, highlighting the influence of the N-N bond and the lone pair interactions on the molecule's conformational preferences. nih.gov
Molecular mechanics calculations have also been used to predict the geometry of this compound, yielding bond lengths and angles that are in reasonable agreement with experimental data and predicting an N-N bond length of 1.393 Å. nih.gov While molecular dynamics simulations could provide further insight into the dynamic behavior and conformational flexibility of the molecule over time, specific MD studies on this compound are not widely reported in the literature.
| Conformation | Dihedral Angle | Relative Energy (kcal/mol) | Status |
|---|---|---|---|
| Orthogonal | ~95° / 265° | 0.0 | Minimum |
| Planar (anti lone pairs) | 180° | ~2.0 | Transition State |
| Planar (syn lone pairs) | 0° | ~7.0 | Transition State |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments.
For this compound, computational methods can predict various spectroscopic parameters:
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the 1H and 13C NMR chemical shifts. These predicted values can be compared to experimental spectra to confirm the molecular structure.
IR Spectra: The vibrational frequencies and intensities can be calculated using DFT. These theoretical spectra help in the assignment of experimental IR and Raman bands corresponding to specific vibrational modes of the molecule, such as C-H, C-N, and N-N stretching and bending vibrations.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum.
Experimental data from X-ray crystallography provides a direct benchmark for the validation of calculated geometrical parameters. For this compound, the crystal structure shows an interplanar angle of about 80°, which is in good agreement with the theoretically predicted minimum energy conformation of nearly 90°. nih.gov The experimentally determined bond lengths and angles also correlate well with those of the parent pyrrole molecule. nih.gov
| Parameter | Experimental (X-ray) nih.gov | Calculated (Molecular Mechanics) nih.gov |
|---|---|---|
| N(1)-N(1A) Bond Length (Å) | 1.358 | 1.393 |
| C(2)-N(1)-N(1A)-C(5A) Torsion Angle (°) | ~80 | Not Reported |
| C(5)-N(1)-N(1A)-C(2A) Torsion Angle (°) | ~100 | Not Reported |
Computational Elucidation of Reaction Mechanisms and Transition States
The computational elucidation of reaction mechanisms involves mapping the potential energy surface of a reaction, identifying the transition states that connect reactants to products, and calculating the activation energies. This provides a detailed, step-by-step understanding of how a chemical transformation occurs.
For this compound, computational studies could explore various reactions, such as electrophilic substitution on the pyrrole rings or reactions involving the N-N bond. By modeling the geometries of reactants, intermediates, transition states, and products, researchers can determine the most favorable reaction pathways. For instance, the reactivity of the α- and β-positions of the pyrrole rings towards electrophiles could be investigated by calculating the activation barriers for substitution at each site.
While general methodologies for studying reaction mechanisms using computational tools are well-established, specific studies detailing the reaction mechanisms and transition states for reactions involving the parent this compound molecule are not extensively documented in the current literature. Such investigations would be a valuable area for future research to fully understand the chemical behavior of this compound.
Synthesis and Functionalization of 1,1 Bi 1h Pyrrole Derivatives
Synthesis of Substituted 1,1'-Bi-1H-pyrrole Analogues
Modern synthetic strategies often employ acid-catalyzed condensation reactions. For instance, new substituted 2,3-dihydro-1H-pyrrolizine-bridged bipyrroles can be synthesized through the reaction of pyrrole (B145914) with various diketones. sharif.edu Utilizing ferric hydrogensulfate (Fe(HSO4)3) as an environmentally friendly acid catalyst in aqueous conditions, this method avoids the use of strong acids and organic solvents. sharif.edu The reaction proceeds via an acid-catalyzed condensation, leading to ring annulation and the formation of pyrrolizine-bridged bipyrroles in good yields. sharif.edu This approach is attractive because the final products retain unsubstituted positions on the pyrrole rings, making them available for further substitution. sharif.edu
A variety of methods exist for synthesizing substituted pyrroles, which can then potentially be used to construct bipyrrole analogues. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine, is a prominent method for creating substituted pyrroles. uctm.edu Modifications to this classic synthesis have been developed to improve yields and broaden its applicability. uctm.edu Other modern techniques include rhodium(I)-catalyzed hydroacylation reactions, which unite aldehydes and propargylic amines, followed by a dehydrative cyclization to yield highly substituted pyrroles. nih.gov
Table 1: Synthesis of Substituted 2,3-dihydro-1H-pyrrolizine-bridged bipyrroles
| Entry | Diketone | Product | Yield (%) |
|---|---|---|---|
| 1 | 2,3-Butanedione | 7,8-dimethyl-2,3-dihydro-1H-pyrrolizine-bridged bipyrrole | 70 |
| 2 | 2,3-Pentanedione | 7-methyl-8-ethyl-2,3-dihydro-1H-pyrrolizine-bridged bipyrrole | 65 |
| 3 | 2,3-Hexanedione | 7-ethyl-8-propyl-2,3-dihydro-1H-pyrrolizine-bridged bipyrrole | 60 |
| 4 | 3,4-Hexanedione | 7,8-diethyl-2,3-dihydro-1H-pyrrolizine-bridged bipyrrole | 68 |
| 5 | 1,2-Cyclopentanedione | Spiro[cyclopentane-1,7'-(2,3-dihydro-1H-pyrrolizine)]-bridged bipyrrole | 55 |
| 6 | 1,2-Cyclohexanedione | Spiro[cyclohexane-1,7'-(2,3-dihydro-1H-pyrrolizine)]-bridged bipyrrole | 50 |
Data derived from research on green synthesis of pyrrolizine-bridged bipyrroles. sharif.edu
Functionalization at Pyrrole Ring Positions (e.g., C-alkylation, C-acylation)
Functionalization of the pyrrole rings in 1,1'-bipyrrole can be achieved through electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation and acylation. These reactions allow for the introduction of alkyl and acyl groups onto the carbon atoms of the aromatic rings. libretexts.orgstudymind.co.uk
C-alkylation: The Friedel-Crafts alkylation reaction involves treating the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). studymind.co.uklibretexts.org The catalyst assists in the generation of a carbocation electrophile, which is then attacked by the electron-rich pyrrole ring. libretexts.orglibretexts.org However, traditional Friedel-Crafts alkylation of pyrrole using AlCl₃ can be problematic, as the highly reactive pyrrole ring is prone to polymerization in the presence of strong Lewis or Brønsted acids. stackexchange.com More recent methods have overcome this limitation by using alternative catalysts. For example, asymmetric Friedel-Crafts alkylation of pyrrole with nitroalkenes has been successfully carried out using a copper complex of a Schiff base as a catalyst. stackexchange.com
C-acylation: Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the pyrrole ring using an acyl halide or acid anhydride (B1165640) and a Lewis acid catalyst. libretexts.orgstudymind.co.uk This reaction is generally more controllable than alkylation because the resulting acyl group is electron-withdrawing, which deactivates the ring and prevents further acylation reactions (poly-acylation). libretexts.org The reactive electrophile is a resonance-stabilized acylium ion, which, unlike the carbocations in alkylation, does not undergo rearrangement. libretexts.org This allows for the introduction of straight-chain acyl groups without isomerization. libretexts.org
Table 2: Comparison of Friedel-Crafts Alkylation and Acylation for Pyrrole Functionalization
| Feature | C-Alkylation | C-Acylation |
|---|---|---|
| Reagent | Alkyl halide (R-X) | Acyl halide (RCOX) or Anhydride |
| Electrophile | Carbocation (R⁺) | Acylium ion (RCO⁺) |
| Catalyst | Lewis Acid (e.g., AlCl₃) | Lewis Acid (e.g., AlCl₃) |
| Carbocation Rearrangement | Possible, leading to isomeric products. libretexts.org | Does not occur due to resonance stabilization. libretexts.org |
| Poly-substitution | Common, as the alkyl group activates the ring. libretexts.org | Prevented, as the acyl group deactivates the ring. libretexts.org |
| Substrate Limitations | Fails on rings with strongly deactivating groups. libretexts.org | Fails on rings with strongly deactivating groups. libretexts.org |
This table summarizes general principles of Friedel-Crafts reactions as applied to aromatic systems like pyrrole.
N-Substitution and Heterocyclic Annulation Strategies
While the nitrogen atoms in this compound are already substituted in the N-N linkage, the principles of N-substitution are crucial for synthesizing precursors and related analogues. uctm.edubeilstein-journals.org Heterocyclic annulation, the process of building a new ring onto an existing one, offers a powerful strategy to create complex, fused heterocyclic systems based on the bipyrrole framework.
N-Substitution: The synthesis of N-substituted pyrroles is often achieved by modifying the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a primary amine instead of ammonia. uctm.edu Various catalysts, such as MgI₂ etherate, can facilitate this reaction under mild conditions. uctm.edu Another approach involves an indium-assisted one-pot reduction/N-annulation sequence, which can produce N-substituted pyrrole derivatives. researchgate.net
Heterocyclic Annulation: Annulation strategies can be used to construct new rings onto the pyrrole core. A novel approach to creating 5-azaisatins (1H-pyrrolo[3,2-c]pyridine-2,3-diones) has been developed through the annulation of 1H-pyrrole-2,3-diones with thioacetamide. beilstein-journals.orgnih.gov This reaction proceeds under green, catalyst-free conditions and represents a unique method of C-H functionalization. beilstein-journals.orgnih.gov Tandem annulation of 1,3-enynes is another versatile method for producing functionalized pyrrole and pyridine derivatives, involving a 5-exo-dig cyclization to form the pyrrole ring. beilstein-journals.org This process allows for various functional groups to be incorporated, including iodo, bromo, trifluoromethyl, and aryl groups. beilstein-journals.orgdoaj.org
Synthesis of Oligomeric and Polymeric Forms of this compound
Oligomers are low molecular weight polymers whose properties are highly dependent on the chain length, occupying a chemical space between small molecules and high molecular weight polymers. The synthesis of oligomeric and polymeric structures based on 1,1'-bipyrrole is of interest for developing new materials with tailored electronic and physical properties.
The synthesis of oligomers can be approached through methods inspired by both small-molecule organic chemistry and macromolecular chemistry. Step-growth polymerization, which proceeds one step at a time through simple organic reactions, is a common method for preparing condensation oligomers like polyesters and polyamides. For pyrrole-based systems, synthetic strategies often focus on creating discrete, sequence-defined oligomers that mimic biological molecules like peptides. rsc.org An iterative exponential growth strategy, alternating between reactions like carbamate bond formation and copper-catalyzed azide-alkyne cycloaddition, can expeditiously lead to oligomers of controlled length and functionality. rsc.org This approach allows for precise control over the sequence, stereochemistry, and incorporation of various functional side groups. rsc.org The synthesis of oligomers based on epiiodohydrin and diphenylguanidine has also been studied, highlighting the reactivity of monomers in spontaneous oligomerization. researchcommons.org
Design and Synthesis of Advanced Supramolecular Architectures
Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The innovation of novel macrocyclic hosts is a central theme in this field. nih.gov The 1,1'-bipyrrole unit can be incorporated as a building block into larger, well-defined supramolecular architectures such as macrocycles.
The synthesis of these architectures often relies on modular strategies, where reactive units are linked together to form macrocycles. nih.gov For example, biphenarenes, a class of macrocyclic hosts, are synthesized by linking reaction modules via Friedel-Crafts alkylation, allowing for customizable cavity sizes. nih.gov Similar principles can be applied to create bipyrrole-containing macrocycles. The synthesis of a macrocyclic receptor based on a 2,6-bis(2-anilinoethynyl)pyridine scaffold demonstrates how specific building blocks can be designed to create hosts that can bind small molecules like water. rsc.org The goal is to achieve fine-tuning of the crystal architecture through the engineering of intermolecular interactions. rsc.org By controlling factors such as solvent, researchers can direct the self-assembly of functional molecules, like furan-substituted perylene diimides, into specific zero- or one-dimensional nano- and micro-structures, such as spheres, rods, or vesicles. nih.gov
Advanced Academic Applications and Emerging Research Directions
Materials Science Applications
The exploration of 1,1'-bipyrrole and its derivatives in materials science is driven by the need for novel organic molecules with tunable properties for next-generation electronics and smart materials.
Pyrrole-containing compounds are foundational to the development of organic semiconductors due to their electron-rich nature, which facilitates high electrical conductivity. acs.orgthe-innovation.org While pyrrole (B145914) itself can be prone to instability, incorporating it into larger, more stable structures is a key strategy in materials design. acs.org Bipyrrole-based structures, for instance, are components in synthetic linear oligopyrrole conductive polymers. nih.gov
The 1,1'-bipyrrole unit serves as a unique precursor for advanced organic electronic materials. Its inherent non-planar geometry, with a significant dihedral angle between the two rings, contrasts sharply with the more planar C-C linked bipyrroles. nih.gov This twisted structure can be advantageous in solution-processable organic electronics by disrupting intermolecular stacking, which can improve solubility without sacrificing the inherent electronic properties of the individual pyrrole moieties. acs.org This structural motif is a valuable tool for fine-tuning material properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics. acs.org Furthermore, nanocomposites incorporating polypyrrole have shown promise in the fabrication of optoelectronic photodetectors, demonstrating high sensitivity and efficiency. nih.gov The integration of specifically designed 1,1'-bipyrrole derivatives as precursors could offer a pathway to novel materials with tailored optoelectronic responses. nih.gov
Conjugated polymers are a cornerstone of organic electronics, with applications ranging from light-emitting diodes to solar cells. kennesaw.edumsstate.edu A common strategy in designing these polymers is the creation of donor-acceptor (D-A) copolymers, often incorporating electron-rich pyrrole units like diketopyrrolopyrrole (DPP). beilstein-journals.orgchalmers.se The synthesis of such polymers often involves transition metal-catalyzed polycondensation reactions. beilstein-journals.org
When 1,1'-bipyrrole is incorporated into a polymer backbone, the N-N' linkage acts as a conjugation break. This is distinct from polymers made with C-C linked bipyrroles or fused pyrrole systems, where π-electron delocalization can extend along the entire polymer chain. This property allows for the design of copolymers where electronic properties can be precisely localized. Such a design could be used to create materials with well-defined chromophores separated by non-conjugated linkers, potentially leading to polymers with unique photophysical properties or for applications where controlled charge transport pathways are necessary. N-substituted polypyrrole derivatives have been shown to improve properties like solubility, which is crucial for material processing. mdpi.com
| Polymer Property | Impact of Incorporating 1,1'-Bipyrrole Unit | Comparison to C-C Linked Bipyrrole Polymers |
|---|---|---|
| Backbone Conjugation | Interrupted at the N-N' linkage, leading to electronically isolated pyrrole segments. | Generally continuous or partially twisted, allowing for more extensive π-delocalization. |
| Solubility | The non-planar structure can disrupt packing and enhance solubility in organic solvents. mdpi.com | Solubility is often lower due to planar structures and stronger π-π stacking, requiring bulky side chains. |
| Optical Properties | Absorption spectra would be dominated by the individual pyrrole units rather than an extended conjugated system. | Exhibits red-shifted absorption characteristic of a larger conjugated system. |
| Potential Application | Polymers with precisely controlled electronic segments; host materials for phosphorescent emitters. | Active layer materials in organic photovoltaics and field-effect transistors. kennesaw.edu |
Molecular shape is a determining factor in the formation of liquid crystal (LC) phases. mdpi.com The synthesis of polymers and monomers containing pyrrole units with liquid crystalline substituents has been an active area of research, leading to soluble and fusible materials that exhibit mesophases. researchgate.netcapes.gov.brelsevierpure.com These are often achieved by attaching mesogenic groups like cyanobiphenyl to the pyrrole ring. researchgate.netelsevierpure.com
The well-defined, non-planar geometry of 1,1'-bipyrrole makes it a compelling building block for designing novel thermotropic liquid crystals. nih.govnih.gov Its rigid, twisted conformation could be used to direct the three-dimensional organization of molecules, potentially leading to new and complex LC phases not accessible with simple rod-like or disc-like molecules. The free rotation in biphenyl-containing systems, which are known to form liquid crystals, enhances molecular flexibility and influences mesophase properties. mdpi.com Similarly, the rotational characteristics around the N-N' bond in 1,1'-bipyrrole could be exploited.
In the realm of supramolecular chemistry, molecular self-assembly is a process where molecules spontaneously organize into defined architectures through non-covalent interactions. beilstein-archives.org The ability to control this process is key to bottom-up nanotechnology. The unique shape of 1,1'-bipyrrole can be used to engineer specific intermolecular interactions, guiding the formation of complex, self-assembled monolayers or three-dimensional networks. rsc.org
Coordination Chemistry and Ligand Design
While 1,1'-Bi-1H-pyrrole itself is generally not a strong chelating ligand due to the outward orientation of the nitrogen lone pairs, its derivatives are highly versatile scaffolds for creating complex multidentate ligands. The bipyrrole unit provides a rigid or semi-rigid backbone that pre-organizes donor atoms for metal binding, influencing the geometry, stability, and reactivity of the resulting coordination complexes.
The coordination chemistry of pyrrole-based ligands is extensive, with complexes of nickel, palladium, silver, iridium, and cobalt being reported. mdpi.comnih.govchemrxiv.org Ligands incorporating bipyrrole units, particularly in fused macrocyclic structures like porphycenes, exhibit unique coordination behaviors. researchgate.netchemrxiv.orgnih.gov For instance, β,β'-bipyrrole fusion in a dinaphthoporphycene macrocycle was shown to drive an unprecedented cis-bimetallic complexation of palladium. nih.gov In other systems, pyrrole-appended O-confused oxaporphyrins form stable organometallic complexes with Ni(II), Pd(II), and Ag(III), where the metal ion is bound by three pyrrolic nitrogens and a carbon atom. nih.gov
Ligands derived from 1,1'-bipyrrole can be designed to exhibit a wide variety of coordination modes, depending on the nature and position of the appended donor groups. These modes can range from simple bidentate chelation to the formation of complex polynuclear clusters and coordination polymers. mdpi.comrsc.org The flexibility or rigidity of the ligand framework dictates the final structure of the metal assembly. mdpi.com
| Coordination Mode | Description | Example from Related Ligand Systems |
|---|---|---|
| Bidentate Chelation | A ligand binds to a central metal ion through two donor atoms to form a chelate ring. | Phosphane-pyridine ligands form square-planar palladium complexes. researchgate.net |
| Tridentate Pincer | A ligand binds to a metal with three donor atoms in a meridional fashion, often involving a central aryl ring. | N-heterocyclic indolyl ligands form stable pincer complexes with palladium. mdpi.com |
| Bridging Ligand | A ligand connects two or more metal centers simultaneously. | Flexible ditopic hydrazone-based ligands can bridge multiple metal ions to form tetranuclear clusters. mdpi.com |
| Coordination Polymer | Repeating coordination entities extend in one, two, or three dimensions. | Zn(II) and N-donor auxiliary ligands form 2D and 3D coordination polymers. researchgate.net |
Transition metal complexes are vital catalysts in organic synthesis, and the ligand plays a crucial role in determining the catalyst's efficacy. mdpi.comnih.gov Palladium complexes, in particular, are workhorses for cross-coupling reactions. mdpi.com The design of ligands that can stabilize the metal center, facilitate key steps like oxidative addition and reductive elimination, and control selectivity is paramount. nih.gov
Ligands built upon a 1,1'-bipyrrole scaffold are promising candidates for applications in homogeneous catalysis. Palladium complexes bearing N-heterocyclic indolyl pincer-type ligands have demonstrated catalytic activity in Suzuki cross-coupling reactions. mdpi.com By analogy, 1,1'-bipyrrole derivatives can be functionalized to create similar NNN- or PNP-pincer ligands. The steric and electronic properties of the bipyrrole core would directly influence the catalytic pocket around the metal center.
Furthermore, the concept of cooperative catalysis, where a ligand actively participates in the reaction mechanism or where two metal centers work in concert, is a frontier in organometallic chemistry. rsc.orguva.nlnih.gov Hemilabile ligands, which contain both a strong and a weak donor group, can play a dynamic role in catalysis by reversibly binding to the metal center, opening up a coordination site at a key catalytic step. rsc.org Ligands derived from 1,1'-bipyrrole could be designed with such hemilabile properties. For example, a palladium complex with a ligand featuring a strongly coordinating phosphine (B1218219) and a weakly coordinating pyridyl group, built on a bipyrrole framework, could be effective in reactions like olefin carbonylation. rsc.org Such complexes have been shown to catalyze reactions efficiently, with the ligand playing an active role in proton management and stabilizing key intermediates. rsc.org
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent forces. researchgate.net In this field, the principles of host-guest chemistry, which involve a larger 'host' molecule binding a smaller 'guest' molecule or ion, are fundamental to designing complex, functional assemblies. researchgate.netlibretexts.org The 1,1'-bipyrrole structure serves as a valuable component in the construction of sophisticated host molecules.
The electron-rich nature of the pyrrole ring makes its derivatives particularly suitable for recognizing and binding anions. While the parent 1,1'-bipyrrole lacks the N-H hydrogen bond donors found in C-C linked polypyrroles, its incorporation into larger, pre-organized structures can significantly enhance anion affinity.
A prominent example is the use of bipyrrole units in strapped calix nih.govpyrroles, which are cage-type host molecules. nih.gov Research has demonstrated that incorporating a bipyrrole strap onto a calix nih.govpyrrole core creates a more effective binding pocket. These bipyrrole-strapped receptors exhibit remarkably enhanced binding affinities for various anions, including the highly hydrophilic sulfate (B86663) anion, when compared to the parent calix nih.govpyrrole. nih.gov The enhancement is attributed to the direct participation of the bipyrrole moiety in the anion binding, creating a more enclosed and organized receptor cavity. nih.gov These receptors are capable of extracting sulfate anions from an aqueous phase into an organic phase with an efficiency more than tenfold greater than that of the unsubstituted calix nih.govpyrrole. nih.gov The stability of such host-anion complexes is also influenced by the cation present, indicating complex interactions involving the entire supramolecular assembly. nih.gov
Table 1: Anion Binding Affinities (Kₐ, M⁻¹) of Bipyrrole-Strapped Calix nih.govpyrroles This table presents a conceptual representation of the enhanced binding affinity discussed in the literature.
| Host Compound | Guest Anion | Relative Binding Affinity Enhancement | Key Structural Feature |
|---|---|---|---|
| Calix nih.govpyrrole | Sulfate (SO₄²⁻) | Baseline | Standard calixpyrrole core |
| Bipyrrole-Strapped Calix nih.govpyrrole | Sulfate (SO₄²⁻) | >10x | Bipyrrole unit integrated into a strap nih.gov |
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding, which governs the process of self-assembly. nih.govwikipedia.org The defined three-dimensional structure of this compound is a critical factor in its molecular recognition capabilities. X-ray crystallographic studies have revealed that in the solid state, the two pyrrole rings in the parent 1,1'-bipyrrole are not coplanar but are twisted into a nearly orthogonal arrangement. nih.govnih.gov This fixed, non-planar geometry is a key feature that can be exploited in designing specific host-guest interactions and complex supramolecular architectures.
While simple 1,1'-bipyrrole does not possess the hydrogen-bonding groups that often drive self-assembly in other pyrrole derivatives, such as keto-substituted pyrroles which can form dimers and 1-D chains, its derivatives are of significant interest for building larger systems. tandfonline.com The parent compound is seen as a foundational building block for more complex structures, including macrocyclic oligopyrroles and polymers. nih.govacs.org The bipyrrole-strapped calix nih.govpyrroles are a prime example where the bipyrrole unit is integral to a pre-organized, self-assembled (during synthesis) structure designed for specific molecular recognition tasks. nih.gov
Sensor Technologies (non-biological, e.g., chemical sensors)
The principles of anion recognition using pyrrole-based compounds are directly applicable to the development of chemical sensors. A chemical sensor is a device that transforms chemical information into an analytically useful signal. In this context, a close structural analog of 1,1'-bipyrrole has demonstrated significant potential.
Specifically, 4-(pyrrol-1-yl)pyridine, a compound where one pyrrole ring of the bipyrrole system is replaced by pyridine, has been shown to function as a supramolecular chemodosimeter for the detection of nitrite (B80452) ions (NO₂⁻) in aqueous solutions. bohrium.com This system operates through an irreversible reaction with the nitrite ion, leading to a distinct color change that allows for naked-eye detection. bohrium.com The sensing mechanism is tied to the electronic properties of the pyrrole ring; substituents that alter the electron density of the ring can tune the sensor's performance. bohrium.com
Table 2: Nitrite Ion Detection Limits for 1,1'-Bipyrrole Analogs Data sourced from a study on pyrrolyl-pyridine derivatives as chemodosimeters. bohrium.com
| Sensor Compound | Limit of Detection (LOD) | Detection Method |
|---|---|---|
| 4-(pyrrol-1-yl)pyridine | 0.330 ppm | Naked-eye / Spectroscopic |
| 4-(2,5-dimethyl-pyrrol-1-yl)pyridine | 1.06 ppm | Spectroscopic |
| 4-(2,4-dimethyl-pyrrol-1-yl)pyridine | 1.05 ppm | Spectroscopic |
Role in Advanced Synthetic Methodologies (e.g., as chiral auxiliaries or protecting groups)
In addition to its role in supramolecular chemistry, the 1,1'-bipyrrole framework is an emerging platform for advanced applications in organic synthesis.
A key area of emerging research is the use of 1,1'-bipyrrole derivatives as chiral auxiliaries or ligands in asymmetric catalysis. When the pyrrole rings are appropriately substituted, particularly at the 2,2',5, and 5' positions, rotation around the central N-N bond can be restricted. nih.gov This restricted rotation gives rise to a stable, non-superimposable mirror image relationship known as atropisomerism, making the 1,1'-bipyrrole scaffold axially chiral.
Recent synthetic advances have focused on the atroposelective synthesis of these axially chiral 1,1'-bipyrroles. researchgate.net Methodologies using chiral phosphoric acid catalysis, for instance, have been developed to produce these molecules with high enantioselectivity. researchgate.net The resulting axially chiral 1,1'-bipyrroles are not merely synthetic curiosities; they are explicitly designed to be derivatized into novel chiral ligands and catalysts for use in asymmetric synthesis, aiming to control the stereochemical outcome of chemical reactions. researchgate.netresearchgate.net
A protecting group is a chemical moiety that is temporarily introduced to a functional group to prevent it from reacting during a synthetic sequence, and which can be removed later. wikipedia.orgorganic-chemistry.org In pyrrole chemistry, protecting the nitrogen atom is a common strategy to modulate the ring's reactivity. nih.gov Groups such as sulfonyl or alkoxycarbonyl are frequently employed for this purpose. nih.govchemspider.com However, based on available literature, the this compound unit itself is not utilized as a protecting group in standard synthetic methodologies. Its synthesis involves the formation of the N-N bond, which is generally not a reversible process suitable for protection/deprotection schemes.
Conclusion and Future Outlook
Synthesis of Current Research Progress and Key Achievements
A pivotal achievement in understanding the fundamental nature of 1,1'-Bi-1H-pyrrole has been the elucidation of its solid-state structure through X-ray crystallography. nih.govnih.govacs.org These studies have definitively shown that, unlike the planar conformation observed in some other bipyrrole isomers, the two pyrrole (B145914) rings in this compound are not coplanar but are oriented nearly orthogonally to each other. nih.govnih.govacs.org This twisted conformation is a critical feature that influences its electronic and steric properties.
The growing body of research has also positioned 1,1'-bipyrrole and its derivatives as valuable building blocks in various scientific domains. Bipyrrole-based structures are found in clinically significant natural products with applications in treating cancer, as well as viral and bacterial infections. nih.gov Furthermore, they are components of macrocyclic oligopyrroles used as ionophores and have been explored in the development of synthetic linear oligopyrrole conductive polymers. nih.gov
Table 1: Key Research Achievements for this compound
| Achievement | Description | Key References |
|---|---|---|
| Improved Synthesis | Development of a four-step synthesis from hydrazine (B178648) with improved yields, enhancing accessibility. | nih.gov |
| Structural Elucidation | X-ray crystallographic analysis revealing a non-coplanar, nearly orthogonal arrangement of the two pyrrole rings. | nih.govnih.govacs.org |
| Contextual Importance | Recognition of the broader importance of bipyrrole scaffolds in natural products, medicine, and materials science. | nih.govbiolmolchem.com |
| Atropisomerism Studies | Initial identification and synthesis of optically active substituted 1,1'-bipyrrole derivatives, opening the door for chiral applications. | nih.gov |
Identification of Persistent Challenges and Underexplored Research Avenues
Despite the progress, several challenges and underexplored areas remain in the chemistry of this compound. A primary and significant challenge is the comprehensive understanding of its rotational stereochemistry, specifically the phenomenon of atropisomerism. nih.gov Atropisomers are stereoisomers that arise from hindered rotation around a single bond. nih.govrsc.org While the existence of stable atropisomers in other biaryl systems is well-documented, the rotational energy barriers and the factors governing the stereochemical stability of 1,1'-bipyrrole derivatives are not well understood. nih.govrsc.org To date, only a limited number of optically active 1,1'-bipyrrole derivatives have been isolated and characterized. nih.gov
The selective functionalization of the this compound core presents another significant hurdle. Developing methods for the regioselective introduction of substituents onto the pyrrole rings is crucial for systematically tuning the electronic and steric properties of the molecule for specific applications. While methods for the functionalization of the parent pyrrole are known, their applicability and selectivity in the context of the 1,1'-bipyrrole system require more thorough investigation. acs.org
Furthermore, while the potential of bipyrrole-based structures in conductive polymers has been acknowledged, the specific properties and performance of polymers derived directly from this compound remain a largely underexplored research avenue. nih.govnih.gov Detailed studies on the polymerization of 1,1'-bipyrrole and the characterization of the resulting materials' conductivity, stability, and processability are needed to fully assess their potential in materials science. mdpi.comresearchgate.net
Table 2: Persistent Challenges and Underexplored Research Avenues
| Challenge/Avenue | Description | Key References |
|---|---|---|
| Atropisomerism | A comprehensive understanding of the rotational energy barriers and the factors influencing the stability of atropisomers in 1,1'-bipyrrole derivatives is lacking. | nih.govrsc.org |
| Selective Functionalization | The development of regioselective methods for introducing functional groups onto the this compound scaffold is an ongoing challenge. | acs.org |
| Conductive Polymers | In-depth investigation into the synthesis and properties of conductive polymers derived specifically from this compound is needed. | nih.govnih.govmdpi.com |
| Medicinal Chemistry Exploration | The systematic exploration of 1,1'-bipyrrole as a scaffold in medicinal chemistry is in its early stages. | biolmolchem.comnih.gov |
Future Directions and Potential Paradigms in this compound Chemistry
The unique structural and electronic properties of this compound open up several exciting future directions and potential new paradigms in its chemistry. A major future direction lies in the development of novel chiral ligands and catalysts based on atropisomeric 1,1'-bipyrrole scaffolds. nih.gov The synthesis of enantiomerically pure, substituted 1,1'-bipyrroles could lead to new classes of chiral catalysts for asymmetric synthesis, an area of immense importance in the pharmaceutical and fine chemical industries.
In the realm of materials science, a forward-looking paradigm involves the design and synthesis of novel conductive and photoactive materials based on 1,1'-bipyrrole. By systematically modifying the substituents on the pyrrole rings, it may be possible to fine-tune the bandgap, conductivity, and other photophysical properties of the corresponding polymers. nih.govmdpi.com This could lead to applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
The exploration of this compound as a novel scaffold in medicinal chemistry also represents a promising future direction. biolmolchem.comnih.gov The non-coplanar arrangement of the pyrrole rings provides a three-dimensional architecture that could be advantageous for binding to biological targets. The synthesis of libraries of functionalized 1,1'-bipyrrole derivatives for screening against various diseases could uncover new therapeutic agents. ekb.eg
Finally, the development of more efficient and scalable synthetic methodologies for both the parent this compound and its derivatives will be crucial for realizing these future directions. This includes the exploration of novel catalytic methods for the N-N bond formation and the C-H functionalization of the pyrrole rings.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1,1'-Bi-1H-pyrrole derivatives?
The synthesis of this compound derivatives typically involves cyclization reactions, cross-coupling strategies, or multi-component reactions. For example, base-assisted cyclization of substituted aryl precursors can yield structurally diverse pyrrolone derivatives, as demonstrated by the synthesis of 3,5-diarylsubstituted pyrrol-2-ones using column chromatography or recrystallization for purification . Additionally, electrochemical polymerization methods have been utilized to generate conjugated polymers containing this compound units, with doping levels monitored via cyclic voltammetry .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound derivatives?
NMR spectroscopy is critical for confirming regiochemistry and substituent positions. For instance, coupling constants (e.g., ) observed in -NMR spectra help differentiate between aromatic protons in adjacent or distal positions, as seen in the characterization of 1-benzyl-2-(2,4,6-trimethoxyphenyl)-1H-pyrrole derivatives . -NMR and 2D techniques (e.g., HSQC, HMBC) further validate connectivity in complex fused-ring systems, such as pyrrolo[3,2-c]quinoline derivatives .
Q. What safety protocols are essential when handling this compound and its derivatives?
Safety data sheets (SDS) recommend using personal protective equipment (PPE), including gloves and goggles, due to potential skin/eye irritation. First-aid measures for inhalation or contact include immediate removal to fresh air and thorough rinsing with water. Derivatives like 3-heptyl-1H-pyrrole require strict adherence to GHS hazard classifications and proper waste disposal .
Advanced Research Questions
Q. How do electrochemical properties of this compound-based polymers inform their applications in material science?
Polyhalogenated boron-containing polymers derived from this compound exhibit redox-active behavior with distinct p-doping/undoping processes. Cyclic voltammetry reveals two reversible redox peaks, corresponding to conjugated segments like 1,1'-dimethyl-1,6-di-2-thienyl units. The doping level () of ~0.15–0.20 positive charges per monomer unit indicates potential use in conductive materials or energy storage .
Q. What strategies address contradictory spectroscopic data in characterizing fused pyrrole systems?
Contradictions in NMR or mass spectrometry data can arise from tautomerism or dynamic equilibria. For example, pyrrolo[2,1-a]isoquinoline derivatives require comparative analysis with synthetic standards and computational modeling (e.g., DFT calculations) to validate spectral assignments. Replicating experiments under controlled conditions (e.g., temperature, solvent) minimizes artifacts .
Q. How can this compound derivatives be optimized for pharmacological activity against 5-HT6 receptors?
Structure-activity relationship (SAR) studies highlight the importance of sulfonyl and aryl substituents. Derivatives like (R,S)-1-[(4-fluorophenyl)sulfonyl]-4-(pyrrolidin-3-ylamino)-1H-pyrrolo[3,2-c]quinoline show high antagonistic activity (IC < 10 nM), validated via in vitro binding assays and molecular docking. Modulating steric bulk and electronic effects at the sulfonyl group enhances selectivity .
Q. What nomenclature rules govern IUPAC naming of complex this compound derivatives?
The IUPAC Provisional Recommendations (P-26) specify that fused-ring systems like pyrrolo[2'',1'':2',3']pyrimido[1',6':1,2]pyrido[3,4-b]indole require sequential numbering of heteroatoms and bridges. The prefix "bi-" denotes dimeric structures, avoiding redundant hydrogen indicators (e.g., "this compound" is incorrect; "1,1'-bipyrrole" suffices) .
Methodological Considerations
Q. How can researchers resolve low yields in multi-component reactions involving this compound?
Optimizing reaction parameters (e.g., catalyst loading, solvent polarity) is critical. For instance, three-component [3 + 2] reactions to synthesize pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines achieve higher yields (>70%) using polar aprotic solvents (e.g., DMF) and Lewis acid catalysts. Real-time monitoring via TLC or GC-MS ensures intermediate stability .
Q. What analytical techniques complement NMR for purity assessment of this compound derivatives?
High-resolution mass spectrometry (HRMS) confirms molecular formulas, while FTIR identifies functional groups (e.g., C=O stretches at ~1700 cm). Differential scanning calorimetry (DSC) detects polymorphic forms, and X-ray crystallography provides definitive proof of stereochemistry, as shown for 1-(3,5-dimethoxybenzyl)-1H-pyrrole derivatives .
Q. How do computational methods enhance the design of this compound-based materials?
Density functional theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to guide the synthesis of electroactive polymers. Molecular dynamics simulations model doping processes in conjugated systems, aligning with experimental cyclic voltammetry data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
